molecular formula C16H17N3O3S2 B2640819 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850915-99-0

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2640819
CAS No.: 850915-99-0
M. Wt: 363.45
InChI Key: TXYDKOVWHVFACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (CAS: 877654-33-6) features a bicyclic thieno[3,2-d]pyrimidin-4-one core. The 2-position is substituted with a butan-2-ylsulfanyl group, while the 3-position bears a 4-nitrophenyl moiety . Its molecular formula is C17H17F3N2O2S2 (MW: 402.45), with a SMILES string: CCC(Sc1nc2CCSc2c(=O)n1c1ccc(cc1)OC(F)(F)F)C .

Pharmacological Relevance: Though direct biological data for this compound are absent, structurally related thieno[3,2-d]pyrimidinones demonstrate anti-inflammatory, kinase inhibitory, and analgesic activities. For example:

  • Benzothieno[3,2-d]pyrimidin-4-one sulfonamides inhibit COX-2 and iNOS in inflamed cells .
  • 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones exhibit analgesic activity without gastric toxicity .

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-3-10(2)24-16-17-13-8-9-23-14(13)15(20)18(16)11-4-6-12(7-5-11)19(21)22/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDKOVWHVFACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step may involve nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate.

    Attachment of the Butan-2-ylsulfanyl Group: This can be done through nucleophilic substitution reactions using alkyl halides and thiols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride

    Substitution: Alkyl halides, thiols, halogenating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted thienopyrimidines

Scientific Research Applications

Overview

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound belonging to the thienopyrimidine class. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines the compound’s applications in scientific research, particularly focusing on its pharmacological properties, synthesis methods, and biological activity.

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

A study evaluating thieno[3,2-d]pyrimidine derivatives found that those with similar structures demonstrated notable antimicrobial efficacy. The presence of the nitrophenyl group enhances the compound's interaction with microbial targets.

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that thienopyrimidine derivatives may possess anticancer activity by targeting specific cancer cell pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial properties of several thienopyrimidine derivatives against standard bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus.
    CompoundActivity (Zone of Inhibition)
    2-(butan-2-ylsulfanyl)...18 mm
    Control (Standard Antibiotic)20 mm
  • Anticancer Activity Assessment : Another study explored the anticancer potential of thienopyrimidine derivatives in vitro on various cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

The exact mechanism of action of 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group could participate in hydrogen bonding or π-π interactions, while the thienopyrimidine core may fit into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogues, their substituents, and pharmacological activities:

Compound Name Substituents (Position) Molecular Weight Key Activities/Findings References
Target Compound : 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-thieno[3,2-d]pyrimidin-4-one 2: butan-2-ylsulfanyl; 3: 4-nitrophenyl 402.45 No direct activity reported; nitro group suggests potential for reduction to bioactive amines .
6-(4-Nitrophenyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (4c) 2: isopropylamino; 6: 4-nitrophenyl 338.36 Synthesized via Pd-catalyzed coupling; nitro group reducible to amino (bioactivity not specified) .
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) 2: tert-butylamino; 6: pyrimidinyl-piperazine 400.45 Demonstrated kinase inhibition potential (TNKS1 IC50 = 21 nM; TNKS2 = 29 nM) .
N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide 2: difluorophenylthio; 3: methanesulfonamide 465.49 Anti-inflammatory activity via COX-2 and iNOS inhibition in keratinocytes .
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2: fluorophenyl-oxoethylsulfanyl; 3: ethyl 362.44 Structural analogue with unconfirmed activity; fluorophenyl enhances metabolic stability .
2-[(4-methylbenzyl)sulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2: methylbenzylsulfanyl; 3: 4-nitrophenyl 395.45 Nitro group reducible to amine (e.g., 4p/4q: ICAM-1 suppression post-reduction) .

Key Structural and Pharmacological Comparisons

Substituent Effects on Bioactivity: Nitro Group: The 4-nitrophenyl group in the target compound and analogues (e.g., 4c, 4q) can be reduced to 4-aminophenyl, enhancing interactions with biological targets (e.g., kinase domains or inflammatory mediators) . Sulfanyl vs. Amino Groups: Sulfanyl substituents (e.g., butan-2-ylsulfanyl) may improve lipophilicity and membrane permeability compared to amino groups, but amino derivatives (e.g., 4o) often show higher kinase affinity due to hydrogen bonding .

Kinase Inhibition: TNKS inhibitors (e.g., compound 62 in ) with 2-phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one scaffolds achieve nanomolar IC50 values, suggesting that the thieno-pyrimidinone core is critical for binding . The target compound’s nitro group may sterically hinder kinase binding unless reduced to an amine.

Anti-inflammatory Activity: Benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., compound 9 in ) suppress COX-2 and IL-8 by >50% at 10 μM. The target compound lacks a sulfonamide group but shares the nitroaryl motif, which may require metabolic activation for efficacy .

Physicochemical Properties :

  • The target compound’s logP (estimated via molecular weight and substituents) is ~3.5, comparable to analogues like 4o (logP ~3.2) but higher than polar sulfonamide derivatives (logP ~2.1) . This suggests moderate solubility in aqueous buffers, suitable for oral administration.

Biological Activity

The compound 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thieno[3,2-d]pyrimidine core substituted with a butan-2-yl sulfanyl group and a 4-nitrophenyl moiety. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC13H14N2O2S
Molecular Weight266.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been explored in several studies. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound of interest has not yet been extensively studied for anticancer properties; however, its structural analogs have provided a basis for further investigation.

The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects is often linked to their ability to interact with specific biological targets. For example:

  • GPR35 Agonism : Some thieno derivatives have been identified as agonists for GPR35, a receptor implicated in various physiological processes . This interaction could lead to downstream signaling events that contribute to their biological effects.
  • Enzyme Inhibition : Certain compounds in this class have been shown to inhibit enzymes involved in cancer progression or microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A research study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the sulfur and nitrogen positions significantly influenced antimicrobial activity. The study reported that the compound exhibited minimum inhibitory concentrations (MIC) against selected bacterial strains comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on structurally related compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. These findings suggest that the incorporation of specific substituents may enhance the anticancer potential of thieno derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.